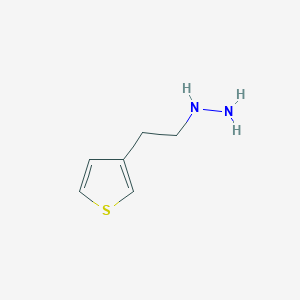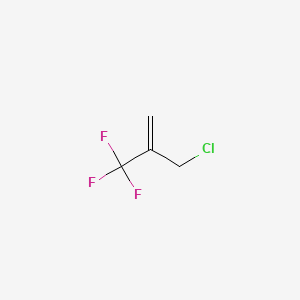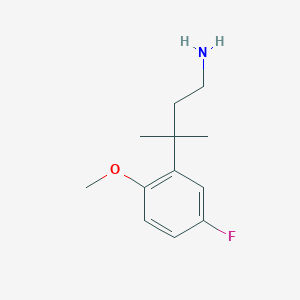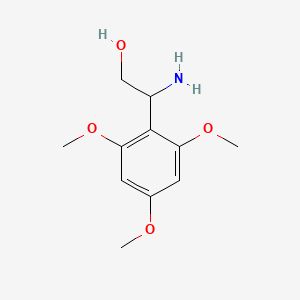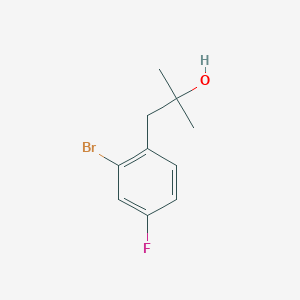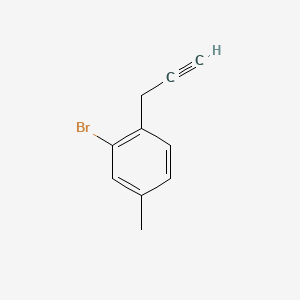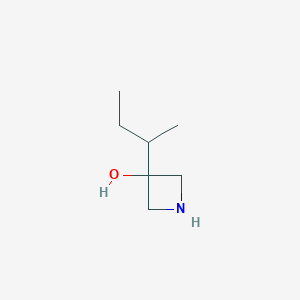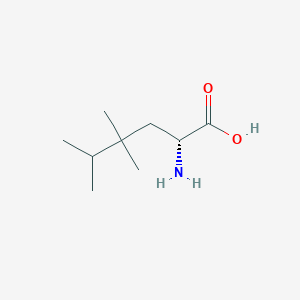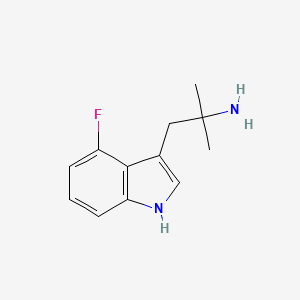
1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- typically involves the introduction of a fluoro group and the alpha,alpha-dimethyl substitution on the indole scaffold. One common method involves the reaction of 4-fluoroindole with a suitable alpha,alpha-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole-3-ethanamine, N-methyl-
- 1H-Indole-3-ethanamine, alpha-methyl-
- 4-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Uniqueness
1H-Indole-3-ethanamine, 4-fluoro-alpha,alpha-dimethyl- is unique due to the presence of both the fluoro group and the alpha,alpha-dimethyl substitution. These structural features can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.
Eigenschaften
Molekularformel |
C12H15FN2 |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
1-(4-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3 |
InChI-Schlüssel |
PLVGZAAVOLJDSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CNC2=C1C(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


